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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Phase 1 clinical trial design

for IK-175, a novel, orally bioavailable small molecule inhibitor of the Aryl Hydrocarbon

Receptor (AHR). The accompanying protocols detail key methodologies for assessing the

pharmacodynamic effects of IK-175.

Introduction to IK-175 and the AHR Pathway
IK-175 is a selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated

transcription factor that plays a crucial role in tumor immune evasion.[1] In the tumor

microenvironment, the AHR can be activated by ligands such as kynurenine, a metabolite of

tryptophan.[2] This activation leads to the expression of genes that suppress the anti-tumor

immune response.[1] By inhibiting AHR, IK-175 aims to restore and enhance anti-tumor

immunity.[3] Preclinical studies have demonstrated that IK-175 can inhibit AHR activity, leading

to a decrease in immunosuppressive cytokines like IL-22 and an increase in pro-inflammatory

cytokines such as IL-2.[4][5] These studies have provided the rationale for the clinical

investigation of IK-175 in patients with advanced solid tumors.[5][6]
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The first-in-human Phase 1a/1b study of IK-175 (also known as KYN-175) was designed to

evaluate its safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and

preliminary anti-tumor activity.[7][8] The trial has two main parts: a dose-escalation phase and a

dose-expansion phase, with cohorts for IK-175 as a monotherapy and in combination with the

anti-PD-1 antibody nivolumab.[9][10]

Study Design and Objectives
The study is an open-label, multi-center trial enrolling patients with locally advanced or

metastatic solid tumors for which standard therapy is no longer effective.[7] The dose-

expansion cohorts have a particular focus on patients with urothelial carcinoma.[2]

Primary Objectives:

To determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2 Dose

(RP2D) of IK-175 as a monotherapy and in combination with nivolumab.[8]

To evaluate the safety and tolerability of IK-175 alone and in combination with nivolumab.[8]

Secondary Objectives:

To characterize the pharmacokinetic profile of IK-175.[8]

To assess the preliminary anti-tumor activity of IK-175 alone and with nivolumab, based on

Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[9]

To evaluate the pharmacodynamic effects of IK-175 on peripheral immune cells and in tumor

tissue.[6]

Patient Population and Treatment Regimens
Eligible patients are adults with histologically confirmed advanced or metastatic solid tumors

who have progressed on standard of care therapies.[6] For the urothelial carcinoma expansion

cohorts, patients must have progressed on or within 12 weeks of their last dose of a PD-1/L1

inhibitor.[9] An important exploratory objective is the evaluation of AHR nuclear localization by

immunohistochemistry (IHC) as a potential predictive biomarker.[2][6]
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Monotherapy: IK-175 administered orally once daily (PO QD) in 21 or 28-day cycles.[7][10]

Combination Therapy: IK-175 PO QD in combination with nivolumab (480 mg) administered

intravenously every 4 weeks.[9][10]

Data Presentation
Table 1: IK-175 Phase 1 (NCT04200963) Trial Design
Summary

Parameter Details

Trial Identifier NCT04200963

Phase Phase 1a/1b

Study Design
Open-label, multi-center, dose-escalation and

dose-expansion

Patient Population

Adults with locally advanced or metastatic solid

tumors, with expansion cohorts for urothelial

carcinoma

Treatment Arms
IK-175 Monotherapy; IK-175 in combination with

Nivolumab

Primary Endpoints MTD/RP2D, Safety, and Tolerability

Secondary Endpoints
Pharmacokinetics, Preliminary Anti-tumor

Activity (RECIST 1.1), Pharmacodynamics

Table 2: IK-175 Dosing and Preliminary Clinical Activity
(as of June 24, 2022)
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Treatment Arm
Dose Range (PO

Daily)
Number of Patients Key Outcomes

Monotherapy 200 mg to 1600 mg 26

MTD not reached;

1200 mg QD selected

for expansion.

Prolonged stable

disease observed.[9]

[10]

Combination 800 mg and 1200 mg 17

MTD not reached;

1200 mg QD selected

for expansion.

Confirmed partial

responses observed

in urothelial carcinoma

patients.[9][10]
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Caption: AHR signaling pathway and the mechanism of action of IK-175.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15601157?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Enrollment
(Advanced Solid Tumors)

Phase 1a: Dose Escalation

IK-175 Monotherapy IK-175 + Nivolumab

Evaluate Safety, PK, PD

Determine MTD/RP2D

Phase 1b: Dose Expansion
(Urothelial Carcinoma)

Evaluate Preliminary Efficacy
and Biomarkers

End of Phase 1

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15601157?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. cdn.caymanchem.com [cdn.caymanchem.com]

2. A Phase 1a/b Study of IK-175 as a Single Agent and in Combination With Nivolumab in
Patients With Locally Advanced or Metastatic Solid Tumors and Urothelial Carcinoma |
DecenTrialz [decentrialz.com]

3. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators
[escholarship.org]

4. aacrjournals.org [aacrjournals.org]

5. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators |
Springer Nature Experiments [experiments.springernature.com]

6. ascopubs.org [ascopubs.org]

7. Frontiers | Identification of a Novel Tumor Microenvironment Prognostic Signature for
Bladder Urothelial Carcinoma [frontiersin.org]

8. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs
[creative-biolabs.com]

9. ascopubs.org [ascopubs.org]

10. ClinicalTrials.gov [clinicaltrials.gov]

To cite this document: BenchChem. [Phase 1 Clinical Trial Design for IK-175: Application
Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15601157#phase-1-clinical-trial-design-for-ik-175]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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